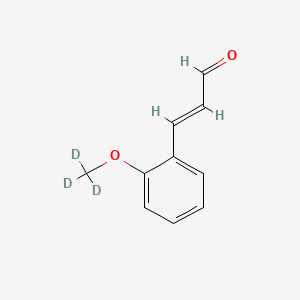

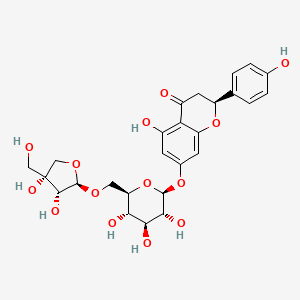

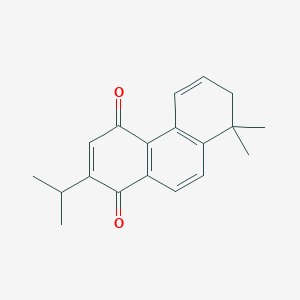

![molecular formula C30H57NNaO10P B12368608 sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate](/img/structure/B12368608.png)

sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate: is a complex organic compound that features both amino acid and lipid components. This compound is notable for its amphiphilic nature, which means it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This unique structure allows it to interact with various biological membranes and molecules, making it a valuable compound in biochemical and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate typically involves multiple steps:

Amino Acid Derivatization: The starting material, an amino acid such as serine, is first protected to prevent unwanted reactions.

Lipid Attachment: The lipid chains are introduced through esterification reactions, where dodecanoic acid (lauric acid) is reacted with the hydroxyl groups of the glycerol backbone.

Phosphorylation: The phosphoryl group is then introduced using a phosphorylating agent like phosphorus oxychloride or phosphoric acid.

Deprotection and Neutralization: The protecting groups are removed, and the compound is neutralized with sodium hydroxide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems for monitoring and control.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the lipid chains, leading to the formation of peroxides and other oxidative products.

Reduction: Reduction reactions can target the phosphate group, converting it to phosphite or hypophosphite derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic or neutral conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

Oxidation: Peroxides, aldehydes, and carboxylic acids.

Reduction: Phosphite and hypophosphite derivatives.

Substitution: Alkylated or acylated amino acid derivatives.

Aplicaciones Científicas De Investigación

Sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate: has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Plays a role in membrane studies and the development of liposome-based drug delivery systems.

Medicine: Investigated for its potential in targeted drug delivery and as a component in vaccine formulations.

Industry: Utilized in the production of cosmetics and personal care products due to its amphiphilic properties.

Mecanismo De Acción

The compound exerts its effects primarily through its interaction with biological membranes. The hydrophobic lipid chains embed into the lipid bilayer of cell membranes, while the hydrophilic amino acid and phosphate groups interact with the aqueous environment. This dual interaction can alter membrane fluidity and permeability, facilitating the delivery of drugs or other molecules into cells. The molecular targets include membrane proteins and phospholipids, and the pathways involved often relate to membrane fusion and endocytosis.

Comparación Con Compuestos Similares

Sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate: can be compared to other amphiphilic compounds such as:

Phosphatidylserine: Similar in structure but with different lipid chains, making it more suited for certain biological applications.

Lecithin: A natural phospholipid with a broader range of applications in food and pharmaceuticals.

Sodium dodecyl sulfate: A simpler surfactant used widely in laboratory and industrial settings.

The uniqueness of this compound lies in its specific combination of amino acid and lipid components, which provides a balance of hydrophilic and hydrophobic properties not found in many other compounds.

Propiedades

Fórmula molecular |

C30H57NNaO10P |

|---|---|

Peso molecular |

645.7 g/mol |

Nombre IUPAC |

sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate |

InChI |

InChI=1S/C30H58NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-28(32)38-23-26(24-39-42(36,37)40-25-27(31)30(34)35)41-29(33)22-20-18-16-14-12-10-8-6-4-2;/h26-27H,3-25,31H2,1-2H3,(H,34,35)(H,36,37);/q;+1/p-1/t26-,27+;/m1./s1 |

Clave InChI |

QBSSGICBQYAHPS-OUPRKWGVSA-M |

SMILES isomérico |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCC.[Na+] |

SMILES canónico |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCCCCC.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

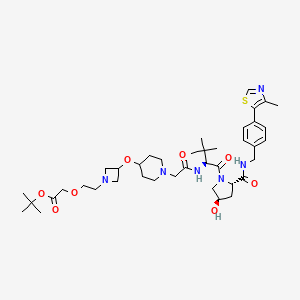

![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)